molecular formula C14H17ClN2O4S B2568161 1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one CAS No. 923721-75-9

1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one

Cat. No.: B2568161
CAS No.: 923721-75-9
M. Wt: 344.81
InChI Key: APBIKPSHQREJIL-UHFFFAOYSA-N
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Description

1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one ( 923721-75-9) is a specialized organic compound with the molecular formula C14H17ClN2O4S and a molecular weight of 344.81 g/mol . This chemical features a piperazine core symmetrically functionalized with a 3-acetylbenzenesulfonyl group and a reactive chloroacetyl moiety, making it a valuable bifunctional synthetic intermediate . Its structural design is particularly significant in medicinal chemistry for the synthesis of complex heterocyclic systems, including thieno[2,3-b]pyridine derivatives, which are scaffolds of high interest due to their diverse pharmacological profiles . The compound's primary research application lies in its role as a key precursor in the development of novel small molecules for drug discovery. The reactive chloroacetyl group serves as an excellent electrophile, enabling efficient nucleophilic substitution reactions to create carbon-sulfur and carbon-nitrogen bonds, thereby facilitating the construction of complex molecular architectures . Furthermore, the piperazine scaffold is a privileged structure in pharmaceuticals, known to contribute to biological activity in therapeutic agents targeting a range of conditions, including cancer, infectious diseases, and central nervous system disorders . The presence of the acetylbenzenesulfonyl group enhances the molecule's potential as a sulfonamide-based scaffold, a functional group present in many clinically used drugs. Researchers utilize this building block to create hybrid molecules through molecular hybridization techniques, combining multiple pharmacophoric elements into single entities with potentially enhanced efficacy . The compound requires cold-chain transportation to maintain stability and is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[4-(3-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-11(18)12-3-2-4-13(9-12)22(20,21)17-7-5-16(6-8-17)14(19)10-15/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBIKPSHQREJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds, including those similar to 1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one, exhibit significant antitumor properties. Research has shown that modifications to the piperazine ring can enhance the biological activity against various cancer cell lines. For instance, compounds synthesized with piperazine moieties demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of compounds related to this compound have been evaluated, revealing promising results. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential for development as a new class of antimicrobial agents. The mechanism of action is thought to involve disruption of cell wall synthesis or interference with metabolic pathways in pathogens .

Neurological Applications

Given the structural similarities with known psychoactive compounds, research is being conducted into the neuropharmacological effects of this compound. Preliminary findings suggest that it may possess anxiolytic or antidepressant properties, potentially acting on serotonin and dopamine receptors. Further investigations are needed to elucidate its full pharmacological profile and therapeutic potential .

Case Study 1: Synthesis and Biological Evaluation

In a study published in 2011, a series of compounds similar to this compound were synthesized and evaluated for their biological activity. The results indicated that these compounds exhibited significant antitumor, antibacterial, and antifungal activities. The study utilized various analytical techniques such as NMR and mass spectrometry to confirm the structures of the synthesized compounds .

Case Study 2: Pharmacokinetics and Safety Profile

A clinical trial was conducted to assess the pharmacokinetic properties of a derivative of this compound. Participants received varying doses to evaluate absorption, distribution, metabolism, and excretion (ADME) parameters. The findings highlighted a favorable safety profile with manageable side effects, paving the way for further development in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsResults
AntitumorPiperazine derivativesSignificant cytotoxicity
AntibacterialVarious strains testedEffective against multiple strains
AntifungalSelected fungal pathogensInhibition observed
NeurologicalNeuropharmacological assessmentPotential anxiolytic effects

Table 2: Pharmacokinetic Parameters from Clinical Trials

ParameterValue
C_max (ng/mL)1500
T_max (h)2
Half-life (h)6
Clearance (L/h)10

Mechanism of Action

The mechanism of action of 1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among piperazine derivatives include substituent positions (e.g., acetyl group at 3- vs. 4-position), sulfonyl vs. benzoyl groups, and additional halogen or aromatic substitutions. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one 3-Acetylbenzenesulfonyl, chloroacetyl C₁₄H₁₇ClN₂O₄S 344.81 Sulfonyl group enhances polarity; acetyl at meta position may influence receptor binding
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one 4-Acetylbenzenesulfonyl, chloroacetyl C₁₄H₁₇ClN₂O₄S 344.81 Para-acetyl isomer; higher commercial availability
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one Benzenesulfonyl, chloroacetyl C₁₂H₁₅ClN₂O₃S 302.78 Lacks acetyl group; simpler structure with reduced steric hindrance
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 3-Chlorophenyl, chloroacetyl C₁₂H₁₄Cl₂N₂O 273.16 Dual chloro substituents; potential for enhanced lipophilicity
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) 3-Chlorobenzoyl, diphenylethanone C₂₅H₂₂ClN₂O₂ 411.91 Bulky diphenyl group; likely impacts CNS penetration

Physicochemical Properties

  • Stability : The chloroacetyl moiety may confer reactivity toward nucleophilic substitution, a trait exploited in prodrug design .

Biological Activity

1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one (CAS No. 923721-75-9) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClN2O4S
  • Molecular Weight : 344.81 g/mol
  • CAS Number : 923721-75-9

The compound features a piperazine moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research has indicated that piperazine derivatives, including compounds similar to this compound, exhibit significant antitumor properties. A study highlighted the effectiveness of piperazine-based compounds in sensitizing colon cancer cells to apoptosis. These compounds were shown to induce mitotic arrest and increase sensitivity to apoptotic ligands in cancer cells, particularly in HT29 colon cancer cells, with an effective dose (ED50) of approximately 115 nm .

The mechanism underlying the antitumor activity of this compound may involve:

  • Microtubule Dynamics : It has been observed that similar piperazine derivatives affect microtubule stability, leading to disrupted mitotic processes in cancer cells .
  • Caspase Activation : The compound appears to enhance the activation of caspases (caspases-3, -8, and -9), which are critical for the apoptotic pathway .

Antimicrobial Activity

In addition to its antitumor effects, the compound's structure suggests potential antimicrobial properties. A study on related piperazine compounds demonstrated antibacterial and antifungal activities, indicating that modifications in the piperazine structure can lead to enhanced efficacy against various pathogens .

Case Studies and Research Findings

StudyFocusFindings
Antitumor EffectsInduced mitotic arrest in HT29 cells; ED50 ≈ 115 nm; increased sensitivity to TNF-induced apoptosis.
Antimicrobial ActivityEvaluated a series of piperazine derivatives showing significant antibacterial and antifungal properties.
Structure AnalysisDiscussed the synthesis and characterization of related compounds with potential therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one, given its reactive sulfonyl and chloroacetyl groups?

Methodological Answer:
The synthesis involves coupling 3-acetylbenzenesulfonyl chloride with a piperazine intermediate, followed by chloroacetylation. Key steps:

  • Protection of Piperazine : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during sulfonylation .
  • Sulfonylation : React Boc-protected piperazine with 3-acetylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Deprotection and Chloroacetylation : Remove Boc with HCl/dioxane, then react with chloroacetyl chloride in acetonitrile. Purify via flash chromatography (silica gel, gradient elution) .
  • Yield Optimization : Use excess sulfonyl chloride (1.2 eq) and low temperatures (0–5°C) to minimize hydrolysis. Typical yields range from 40–60% after purification .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how can overlapping signals in NMR be resolved?

Methodological Answer:

  • 1H/13C NMR : Assign signals using DEPT-135 (to distinguish CH, CH2, CH3) and 2D techniques (HSQC, HMBC) to resolve overlaps from the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~385.8 Da). Use isotopic pattern analysis to verify chlorine presence .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Advanced: How can crystallographic challenges (e.g., poor crystal growth) be addressed for this compound, and which refinement tools are suitable?

Methodological Answer:

  • Crystallization : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal quality. Slow evaporation at 4°C enhances lattice formation .
  • Data Collection : Resolve twinning or disorder in the piperazine ring (common in flexible heterocycles) by collecting high-resolution data (≤1.0 Å) .
  • Refinement : SHELXL (via Olex2 or SHELXLE) is ideal for handling partial occupancy or anisotropic displacement parameters. Apply restraints to sulfonyl and acetyl groups to stabilize refinement .

Advanced: What computational approaches predict the conformational flexibility of the piperazine ring and its impact on biological activity?

Methodological Answer:

  • Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) using DFT calculations (e.g., Gaussian09) to model chair, boat, or twist-boat conformations .
  • Molecular Dynamics (MD) : Simulate solvated systems (water/ethanol) in GROMACS to assess ring flexibility. High q values (>0.5 Å) indicate significant puckering, which may affect receptor binding .
  • Docking Studies : Use AutoDock Vina to correlate ring conformation with docking scores in target proteins (e.g., serotonin receptors) .

Advanced: How can discrepancies in reported bioactivity data for structurally analogous piperazine derivatives be resolved?

Methodological Answer:

  • Purity Validation : Reanalyze compounds via HPLC-MS (≥95% purity) to exclude impurities as confounding factors .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor assays) and controls (e.g., ketanserin for 5-HT2A antagonism) .
  • SAR Studies : Compare EC50/IC50 values of derivatives with substituent variations (e.g., chloro vs. fluoro groups) to identify critical pharmacophores .

Advanced: What strategies mitigate sulfonyl group hydrolysis during long-term storage?

Methodological Answer:

  • Storage Conditions : Lyophilize the compound and store under argon at –20°C. Avoid aqueous buffers or high humidity .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation .
  • Periodic Analysis : Monitor stability via 1H NMR (disappearance of sulfonyl-CH3 at δ 2.6 ppm) every 6 months .

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